
Hyoscyamine methylbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyoscyamine methylbromide is an organic molecular entity.
Aplicaciones Científicas De Investigación
Identification and Estimation of Stereoisomers : Hyoscyamine sulfate, which includes hyoscyamine, has been studied for its stereo configurations. The therapeutic properties are believed to be primarily due to the levo isomer. A method for identifying and estimating the levo and dextro isomers of hyoscyamine was developed, involving liquid chromatography and fluorescence detection (Cieri, 2005).
Enantioselective Analysis in Swine : Research on S-hyoscyamine, a natural plant tropane alkaloid related to hyoscyamine, explored its concentration-time profiles in swine plasma following intravenous administration of atropine sulfate. This study contributes to understanding the pharmacokinetics of hyoscyamine enantiomers (John et al., 2012).
Chiral Determination in Plasma : Research developed an enantioselective LC-ESI-MS/MS assay for the determination of R- and S-hyoscyamine in plasma, using rabbit serum containing atropinesterase. This method contributes to the comparative pharmacokinetics of hyoscyamine enantiomers (John et al., 2010).
Effects of Polyploidization and Elicitation in Datura Stramonium : A study investigated the effects of polyploidization and elicitation on hyoscyamine content in Datura stramonium, a plant that naturally produces hyoscyamine. It showed that elicitation significantly improved the content of hyoscyamine in tetraploid hairy root lines (Belabbassi et al., 2016).
Tropane Alkaloid Production in Hairy Roots : Research on the effect of acetylsalicylic acid on tropane alkaloid production in Hyoscyamus reticulatus L. hairy roots found that it enhanced the activity of catalase and peroxidase enzymes, as well as hyoscyamine production (Norozi et al., 2018).
Quantitation in Solanaceae Plants : A study developed a method for quantitation of hyoscyamine in Solanaceae plants, both grown naturally and in vitro. This is crucial for monitoring levels of hyoscyamine and its precursors during biotechnological procedures (Jaremicz et al., 2014).
Expression in Saccharomyces Cerevisiae : Research focused on the expression of the Hyoscyamine 6-beta-Hydroxylase gene in yeast, which is responsible for hyoscyamine hydroxylation. This study explored its potential use as a biocatalyst (Cardillo et al., 2008).
Propiedades
Número CAS |
74347-29-8 |
|---|---|
Nombre del producto |
Hyoscyamine methylbromide |
Fórmula molecular |
C18H26BrNO3 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m1./s1 |
Clave InChI |
XMLNCADGRIEXPK-SXMODBHXSA-M |
SMILES isomérico |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Otros números CAS |
2870-71-5 |
Pictogramas |
Irritant |
Sinónimos |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
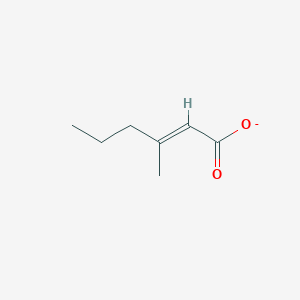
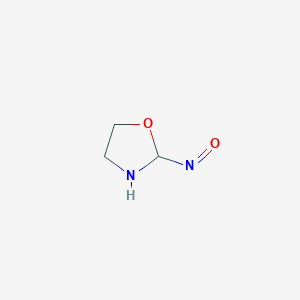

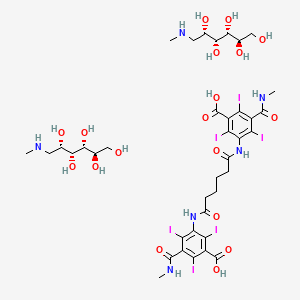
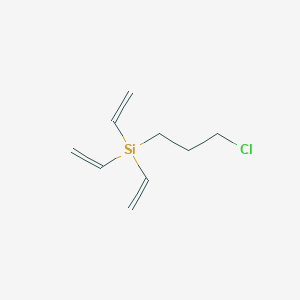

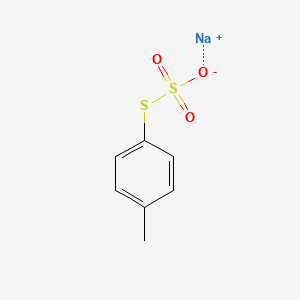
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
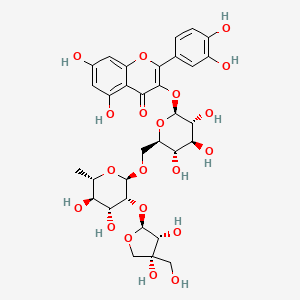

![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)